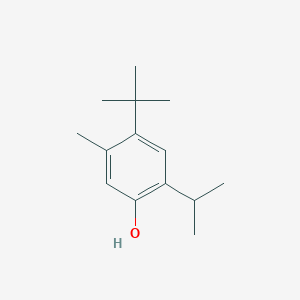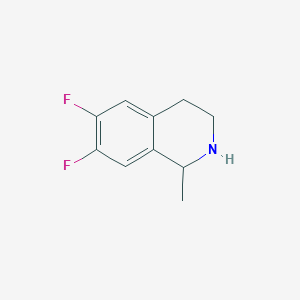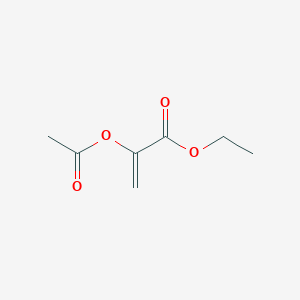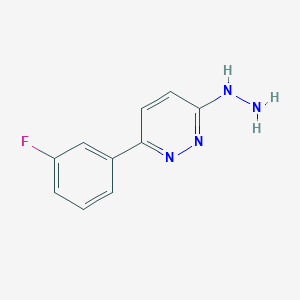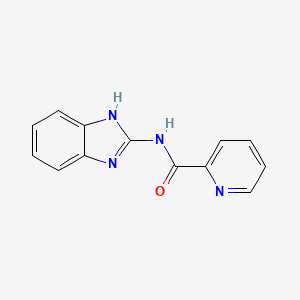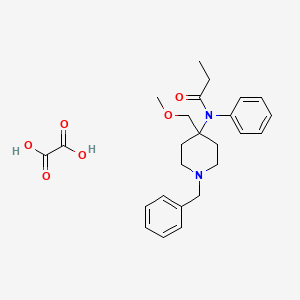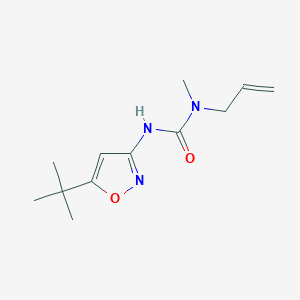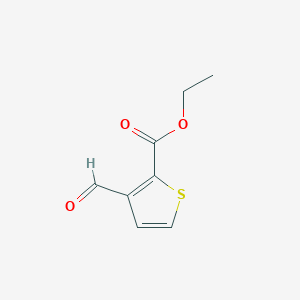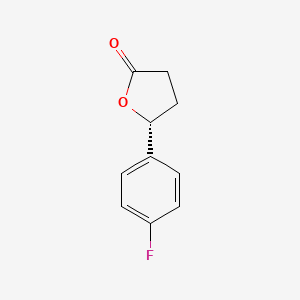![molecular formula C18H17ClN4O B8674129 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8674129.png)
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a chloropyrazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chloropyrazine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring reacts with 3-chloropyrazine in the presence of a suitable base.
Formation of the quinoline core: The final step involves the cyclization of the intermediate product to form the quinoline ring, often under high-temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline can be compared with other similar compounds, such as:
2-(4-((3-Bromopyrazin-2-yl)oxy)piperidin-1-yl)quinoline: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
2-(4-((3-Fluoropyrazin-2-yl)oxy)piperidin-1-yl)quinoline: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H17ClN4O |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline |
InChI |
InChI=1S/C18H17ClN4O/c19-17-18(21-10-9-20-17)24-14-7-11-23(12-8-14)16-6-5-13-3-1-2-4-15(13)22-16/h1-6,9-10,14H,7-8,11-12H2 |
Clé InChI |
WELZIMFIPPRXCM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=NC=CN=C2Cl)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


